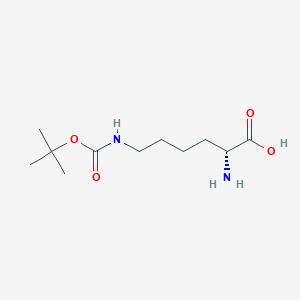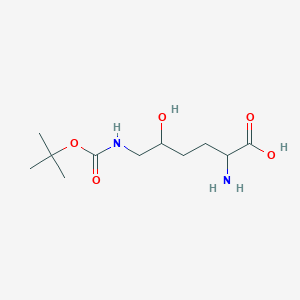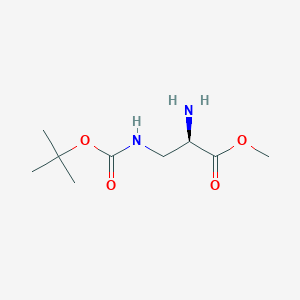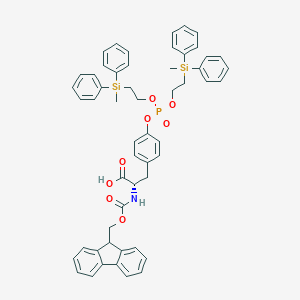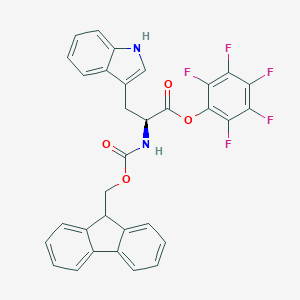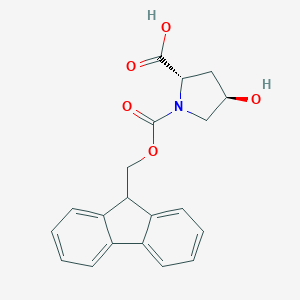
Fmoc-Thr(Trt)-OH
Overview
Description
Fmoc-Thr(Trt)-OH is an amino acid derivative that is widely used in scientific research. It is a derivative of threonine, an essential amino acid, and is used in a variety of applications, including as a building block for peptides and proteins, as a substrate for enzymatic reactions, and as a reagent in organic synthesis. Fmoc-Thr(Trt)-OH is a versatile and useful compound, and its uses in scientific research are growing.
Scientific Research Applications
Fabrication of Functional Materials
Fmoc-Thr(Trt)-OH is used as a building block for the fabrication of functional materials. The Fmoc group promotes the association of building blocks, which is crucial for the self-assembly of these materials .
Cell Cultivation
This compound has been used in cell cultivation. The self-assembling properties of Fmoc-Thr(Trt)-OH make it suitable for creating structures that can support cell growth .
Bio-Templating
Fmoc-Thr(Trt)-OH can be used in bio-templating. This involves using biological structures as templates to create functional materials .
Optical Applications
The aromaticity of the Fmoc group allows Fmoc-Thr(Trt)-OH to be used in optical applications. This could include the creation of materials with unique optical properties .
Drug Delivery
Fmoc-Thr(Trt)-OH has potential applications in drug delivery. The self-assembling properties of this compound could be used to create structures capable of carrying and releasing drugs .
Catalytic Applications
This compound could also be used in catalysis. The ability of Fmoc-Thr(Trt)-OH to form structured materials could make it useful in creating catalysts .
Therapeutic Applications
Fmoc-Thr(Trt)-OH has potential therapeutic applications. This could involve using the compound in the creation of therapeutic materials .
Antibiotic Properties
Finally, Fmoc-Thr(Trt)-OH has been associated with antibiotic properties. This could make it useful in the development of new antibiotics .
Mechanism of Action
Target of Action
Fmoc-Thr(Trt)-OH is primarily used as a building block in the synthesis of peptides . The primary targets of this compound are the amino acids in the peptide chain that it is being incorporated into. The role of this compound is to add a threonine residue to the growing peptide chain while protecting the amino and side chain hydroxyl groups during synthesis .
Mode of Action
Fmoc-Thr(Trt)-OH interacts with its targets through a process known as solid-phase peptide synthesis (SPPS). In this process, the Fmoc group (9-fluorenylmethyloxycarbonyl) protects the amino group of the threonine residue, and the Trt (trityl) group protects the hydroxyl group on the side chain . These protecting groups prevent unwanted side reactions during the synthesis process. Once the Fmoc-Thr(Trt)-OH has been incorporated into the peptide chain, the Fmoc group can be selectively removed, allowing the next amino acid to be added .
Pharmacokinetics
The properties of the final peptide product synthesized using fmoc-thr(trt)-oh would have its own unique adme properties .
Result of Action
The primary result of the action of Fmoc-Thr(Trt)-OH is the successful incorporation of a threonine residue into a peptide chain with the amino and side chain hydroxyl groups protected during synthesis . This allows for the controlled step-by-step assembly of complex peptides in the laboratory.
Action Environment
The action of Fmoc-Thr(Trt)-OH is influenced by the conditions of the peptide synthesis process. Factors such as the choice of solvent, temperature, and the presence of other reagents can all impact the efficiency of incorporation of Fmoc-Thr(Trt)-OH into the peptide chain . For example, the use of polar, aprotic solvents can facilitate the coupling reaction in SPPS .
properties
IUPAC Name |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-trityloxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO5/c1-26(44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29)35(36(40)41)39-37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34/h2-24,26,34-35H,25H2,1H3,(H,39,42)(H,40,41)/t26-,35+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARBLLDDSTVWSM-IJAHGLKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457825 | |
| Record name | Fmoc-Thr(Trt)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Thr(Trt)-OH | |
CAS RN |
133180-01-5 | |
| Record name | Fmoc-Thr(Trt)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-trityl-L-threonine, N-FMOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






